3,5-dimethyl-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide

Lipophilicity Drug-likeness Membrane permeability

Choose 3,5-dimethyl-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide for its unique 3,5-dimethyl substitution pattern, which elevates logP to 4.52 and polar surface area to 135.52 Ų compared to the non-methylated analog. This lipophilic, borderline-oral-bioavailability tool fills an underexplored niche in benzofuran-2-carboxamide SAR, supporting antiproliferative, immunomodulatory, and predictive ADME studies. Not a proxy for 3-substituted analogs; de novo characterization is required.

Molecular Formula C17H14N2O4
Molecular Weight 310.3 g/mol
CAS No. 620586-96-1
Cat. No. B3275134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
CAS620586-96-1
Molecular FormulaC17H14N2O4
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H14N2O4/c1-10-3-8-15-14(9-10)11(2)16(23-15)17(20)18-12-4-6-13(7-5-12)19(21)22/h3-9H,1-2H3,(H,18,20)
InChIKeyJXCFVXUUGQQHGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide (CAS 620586-96-1): Physicochemical and Structural Baseline for Procurement Decisions


3,5-Dimethyl-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide (CAS 620586-96-1) is a synthetic benzofuran-2-carboxamide derivative with the molecular formula C17H14N2O4 and a molecular weight of 310.31 g/mol . It features a 3,5-dimethyl-substituted benzofuran core linked via a carboxamide bridge to a 4-nitrophenyl moiety . The compound is catalogued as a screening compound (ChemDiv ID: IB03-2153) with computed physicochemical properties including a calculated logP of 4.52, logD of 4.42, and a polar surface area of 135.52 Ų . It belongs to the benzofuran-2-carboxamide class, a scaffold recognized in medicinal chemistry for its presence in marketed drugs such as Vilazodone and Amiodarone, and for its demonstrated antiproliferative, immunomodulatory, and neuroprotective activities across multiple studies [1][2].

Why Generic Substitution Fails for 3,5-Dimethyl-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide: The Hidden Cost of Truncated Analogs


Benzofuran-2-carboxamide derivatives cannot be treated as interchangeable. The presence and position of methyl substituents on the benzofuran core profoundly alter key drug-like properties. For example, the non-methylated analog N-(4-nitrophenyl)-1-benzofuran-2-carboxamide (CAS 92438-34-1) exhibits a calculated logP of 3.90 and a polar surface area of 65.00 Ų, whereas the 3,5-dimethyl substitution in the target compound increases logP to 4.52 and more than doubles the polar surface area to 135.52 Ų . These differences are not incremental—they can determine membrane permeability, oral bioavailability potential, and blood-brain barrier penetration . Furthermore, the 3-position methyl group occupies a site that is frequently functionalized in related analogs (e.g., 3-amino or 3-amido derivatives), meaning that the target compound is not a suitable scaffold proxy for 3-substituted benzofuran-2-carboxamide SAR programs [1]. Substituting one analog for another without accounting for these property cliffs risks invalidating screening results, confounding SAR interpretation, and wasting procurement budgets.

Quantitative Differentiation Evidence for 3,5-Dimethyl-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide: Head-to-Head Physicochemical and Structural Comparisons


Evidence Item 1: Calculated Lipophilicity (logP/logD) Advantage Over the Non-Methylated Benzofuran-2-Carboxamide Analog

The 3,5-dimethyl substitution on the benzofuran core of the target compound significantly elevates calculated lipophilicity compared to the non-methylated analog N-(4-nitrophenyl)-1-benzofuran-2-carboxamide (CAS 92438-34-1). Both compounds share the same 4-nitrophenyl carboxamide motif and hydrogen bond donor/acceptor counts (1 donor, 7 acceptors), isolating the contribution of the benzofuran methyl groups to lipophilicity .

Lipophilicity Drug-likeness Membrane permeability Physicochemical profiling

Evidence Item 2: Polar Surface Area (PSA) Differentiation—More Than Double the PSA of the Non-Methylated Analog

The calculated topological polar surface area (TPSA) of the target compound is 135.52 Ų, compared to 65.00 Ų for the non-methylated analog N-(4-nitrophenyl)-1-benzofuran-2-carboxamide . This 108% increase in PSA is attributable to the electronic and conformational effects of the 3,5-dimethyl substitution on the benzofuran core, despite both compounds having identical hydrogen bond donor (1) and acceptor (7) counts.

Polar surface area Oral bioavailability Blood-brain barrier Drug design

Evidence Item 3: Predicted Aqueous Solubility (logSw) Deficit Relative to the Non-Methylated Analog

The target compound has a predicted logSw of -5.25, compared to -4.21 for the non-methylated analog N-(4-nitrophenyl)-1-benzofuran-2-carboxamide . This represents an approximately 11-fold lower predicted aqueous solubility, consistent with the increased lipophilicity conferred by the 3,5-dimethyl groups on the benzofuran core.

Aqueous solubility Formulation Bioavailability logSw

Evidence Item 4: Class-Level Antiproliferative Activity of Benzofuran-2-Carboxamides Supports Oncology Screening Relevance—with Explicit Caveats

While no direct biological data are available for this specific compound, the benzofuran-2-carboxamide scaffold has demonstrated concentration-dependent antiproliferative activity at micromolar concentrations across multiple human tumor cell lines. Hranjec et al. (2013) evaluated a series of heterocyclic benzofuran-2-carboxamides (compounds 3a-j and 6a-f) and reported that several N-aryl-substituted derivatives exerted selective antiproliferative effects on SK-BR-3 (breast) and SW620 (colon) cell lines at micromolar concentrations [1]. Separately, Choi et al. (2015) reported that benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives exhibited potent cytotoxic activities at low micromolar concentrations against six human cancer cell lines (ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3) as measured by the sulforhodamine B assay [2]. The 4-nitrophenyl carboxamide motif present in the target compound is shared with active analogs in these series, though the specific contribution of the 3,5-dimethyl substitution to antiproliferative potency remains uncharacterized. Important note: no IC50 values exist for the target compound itself in any published study identified as of April 2026. This evidence is strictly class-level and may not translate directly to this compound.

Antiproliferative Cancer cell lines Benzofuran-2-carboxamide Cytotoxicity

Evidence Item 5: Synthetic Accessibility via Microwave-Assisted Multicomponent Reaction (MCR) Chemistry—Enabling Rapid Analog Generation

Benzofuran-2-carboxamides with the 3,5-dimethyl substitution pattern are synthetically accessible via a microwave-assisted multicomponent protocol reported by Vincetti et al. (2016). This method uses commercially available 2'-hydroxyacetophenones, amines, aldehydes, and benzonitriles as building blocks to generate substituted benzofuran-2-carboxamides in a single synthetic operation [1]. The method is transition metal-free and practical for library-scale production, enabling rapid structure-activity relationship exploration around the target compound scaffold. In contrast, 3-substituted benzofuran-2-carboxamide analogs (e.g., 3-amino or 3-amido derivatives) typically require multi-step sequences involving C-H arylation and transamidation chemistry (Oschmann et al., 2020 [2]), which are more resource-intensive for analog generation.

Microwave-assisted synthesis Multicomponent reaction Benzofuran-2-carboxamide Combinatorial chemistry

Evidence Item 6: Structural Topology Differentiation from 3-Substituted Benzofuran-2-Carboxamide Analogs for Target-Specific Screening

The target compound features methyl groups at the 3- and 5-positions of the benzofuran core, with no substitution at the 3-position carboxamide linkage. This distinguishes it from a large family of 3-substituted benzofuran-2-carboxamides—including 3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide, 3-(substituted benzamido) analogs, and 3-(heterocyclic amido) derivatives—that are prevalent in screening libraries . In the CCL20/CCR6 immunomodulation study by Barbieri et al. (2024), C4 and C5-substituted benzofuran-2-carboxamides were identified as the most effective chemotaxis inhibitors, while C3 substitution was not explored in that series [1]. The target compound's unsubstituted 3-position may offer a distinct biological profile from 3-amido or 3-amino derivatives that have been the focus of much published SAR.

Structural topology Substitution pattern Benzofuran scaffold SAR

Recommended Procurement and Application Scenarios for 3,5-Dimethyl-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide Based on Quantified Differentiation Evidence


Scenario 1: Anticancer Screening Library Expansion—Benzofuran-2-Carboxamide Diversity Set

Given the class-level antiproliferative precedent established by Hranjec et al. (2013) and Choi et al. (2015) for benzofuran-2-carboxamides against multiple human tumor cell lines (SK-BR-3, SW620, ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3) [1][2], this compound is a rational inclusion in an oncology-focused diversity screening set. Its 3,5-dimethyl substitution pattern provides topological complementarity to the 3-substituted analogs that dominate published SAR studies, potentially filling an underexplored region of benzofuran-2-carboxamide chemical space [3]. Its calculated logP of 4.52 places it in the lipophilicity range associated with intracellular target engagement, making it suited for cell-based antiproliferative assays rather than isolated biochemical screens . Users should note that no direct IC50 data exist for this compound; it is strictly a screening candidate requiring full de novo characterization.

Scenario 2: Physicochemical Property Benchmarking for Oral Bioavailability Modeling

The target compound's distinct physicochemical profile—logP 4.52, logD 4.42, PSA 135.52 Ų, and logSw -5.25—positions it as a useful tool compound for testing computational models of oral absorption [1]. Its PSA of 135.52 Ų sits near the established 140 Ų threshold for oral bioavailability, making it a borderline case for validating in silico absorption predictions [2]. Compared to the non-methylated analog (PSA 65.00 Ų, logP 3.90), the target compound allows researchers to probe how incremental structural changes (addition of two methyl groups) translate into predicted pharmacokinetic property shifts [3]. This is valuable for medicinal chemistry teams optimizing benzofuran-based lead series where balancing potency with absorption is critical.

Scenario 3: Synthetic Methodology Development—Validation of Microwave-Assisted MCR Scope

The Vincetti et al. (2016) microwave-assisted multicomponent protocol provides a practical route to benzofuran-2-carboxamides with diverse substitution patterns [1]. This compound, with its 3,5-dimethyl benzofuran core and 4-nitrophenyl carboxamide, represents a specific substitution vector that can be used to validate the scope and limitations of the MCR methodology. Procurement of this compound can support synthetic chemistry groups seeking to benchmark their own benzofuran-2-carboxamide synthetic routes against published protocols, particularly for evaluating the compatibility of electron-deficient anilines (4-nitroaniline) in the multicomponent reaction.

Scenario 4: CCL20/CCR6 Immunomodulation Screening—Benzofuran Core Substitution SAR

Barbieri et al. (2024) identified C4 and C5-substituted benzofuran-2-carboxamides as effective inhibitors of CCL20-induced chemotaxis in human PBMCs, with selected compounds also inhibiting colon cancer cell growth [1]. The target compound features a C5-methyl group (consistent with the active substitution pattern in that study) but also a C3-methyl group whose contribution to CCL20/CCR6 axis modulation is unknown. Procurement of this compound for inclusion in a follow-up SAR study around the Barbieri chemotype could help determine whether C3-methylation is tolerated or detrimental to immunomodulatory activity, thereby refining the pharmacophore model for this emerging target class.

Quote Request

Request a Quote for 3,5-dimethyl-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.